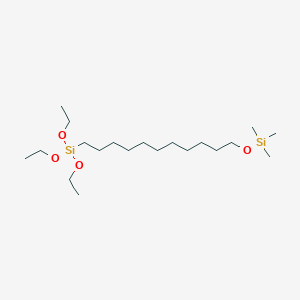
11-(Trimethylsiloxy)undecyltriethoxysilane
Descripción general
Descripción
11-(Trimethylsiloxy)undecyltriethoxysilane is a silicon-based organic compound . It is extensively used in scientific experiments, particularly in the fields of materials science and engineering.
Molecular Structure Analysis
The molecular formula of the compound is C20H46O4Si2 . The compound has a molecular weight of 406.75 g/mol . The IUPAC name of the compound is triethoxy (11-trimethylsilyloxyundecyl)silane .Physical and Chemical Properties Analysis
This compound is a transparent liquid . It has 0 hydrogen bond donor atoms and 4 hydrogen bond acceptor atoms . The compound has 19 rotatable bonds and a topological polar surface area of 36.9Ų . There are 26 heavy atoms in the compound .Aplicaciones Científicas De Investigación
Chemical Reactions and Molecular Synthesis
- Isolation of Bridgehead Enol Ether : The compound 8-Methyl-2-(trimethylsiloxy)tricyclo[5.3.1.03,8]undec-2-ene, which is structurally related to 11-(Trimethylsiloxy)undecyltriethoxysilane, has been used to isolate strained bridgehead enol ethers in bicyclo[3.3.1]nonan-2-one systems. These reactions typically occur at specific positions, demonstrating the compound's utility in targeted chemical synthesis (Wakamatsu et al., 1987).
Surface Modification and Patterning
- Photoinduced Deprotection and Patterning : Trimethoxy derivatives of this compound have been utilized for creating photopatternable monolayers. These layers can undergo changes upon exposure to UV light, enabling the generation of reactive hydroxyl-terminated surfaces without compromising film quality. This property is essential for various applications, including the patterning of ZnO layers (Zubkov et al., 2005).
Environmental Applications
- Immobilization of Humic Acids : 11-Amino-undecylsiloxane, related to this compound, has been used to attach humic acids onto silicon wafers. This process is significant for environmental applications, particularly for studying the complexation between humic acids and radionuclides, which is crucial for understanding radionuclide dissemination and modeling in radioactive storage (Barbot et al., 2007).
Biomedical and Pharmaceutical Applications
- Adhesion Promotion for Conducting Polymers : 11-(Pyrrol-3-yl) undecyl trimethoxysilane, a compound similar to this compound, has been synthesized for use as an adhesion promoter. It aids in the grafting of polypyrrole layers on oxide substrates, indicating its potential in developing adhesive polymer films for various biomedical applications (Cai et al., 2010).
Material Science and Engineering
- Improvement of Ophthalmic Lens Materials : Compounds like 2-(Trimethylsiloxy)ethyl methacrylate, which share functional groups with this compound, have been incorporated into ophthalmic lens materials. These additives enhance oxygen permeability and wettability, underscoring the compound's relevance in improving material properties for specific applications (Lee & Sung, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
11-(Trimethylsiloxy)undecyltriethoxysilane is a type of organoethoxysilane . It is primarily used as a chemical intermediate , which means it is used in the synthesis of other chemical compounds. The primary targets of this compound are therefore the reactants in these chemical reactions.
Mode of Action
The mode of action of this compound is through its ability to react with other compounds to form new products. This is due to the presence of reactive silane groups in its structure . These groups can undergo various chemical reactions, leading to changes in the structure and properties of the reactants.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are typically associated with drugs and bioactive compounds. As this compound is primarily used as a chemical intermediate
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react with water to liberate ethanol , which suggests that its reactivity and stability can be affected by the presence of water in the environment. Additionally, the compound is typically handled and stored in a sealed container, away from sources of ignition and oxidizing agents , indicating that its stability and reactivity can be affected by exposure to air and heat.
Análisis Bioquímico
Biochemical Properties
11-(Trimethylsiloxy)undecyltriethoxysilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon polymers with specific properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its silane and ethoxy groups. These interactions often involve the formation of covalent bonds with hydroxyl groups on biomolecules, leading to modifications in their structure and function. For example, this compound can react with hydroxyl groups on proteins, resulting in the formation of stable siloxane bonds that can alter the protein’s activity and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interact with cell membrane proteins, leading to changes in membrane fluidity and permeability. These interactions can affect the transport of ions and molecules across the cell membrane, thereby influencing cellular signaling and metabolic pathways . Additionally, the compound’s ability to form covalent bonds with cellular proteins can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This compound can act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby altering their catalytic activity. For example, this compound can inhibit the activity of hydrolases by forming stable siloxane bonds with the enzyme’s active site, preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by modifying the structure and function of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal conditions but can slowly react with moisture and water, leading to hydrolysis and the formation of silanols and ethanol . These hydrolysis products can further react with other biomolecules, leading to long-term changes in cellular function. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause gradual changes in cell morphology, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting the formation of stable siloxane bonds with biomolecules. At high doses, this compound can cause toxic effects, such as cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are often dose-dependent, with higher doses leading to more severe cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by hydrolases, leading to the formation of silanols and ethanol . These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. For example, the hydrolysis of this compound can lead to the accumulation of silanols, which can interact with other biomolecules and alter their function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation. For example, the compound can bind to cytoplasmic proteins, leading to its sequestration in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. This compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions . For instance, this compound can be localized to the endoplasmic reticulum or Golgi apparatus by interacting with specific targeting signals on proteins . These interactions can influence the compound’s activity and function within the cell.
Propiedades
IUPAC Name |
triethoxy(11-trimethylsilyloxyundecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O4Si2/c1-7-21-26(22-8-2,23-9-3)20-18-16-14-12-10-11-13-15-17-19-24-25(4,5)6/h7-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQUCMVBQUARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCO[Si](C)(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698123 | |
| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75389-03-6 | |
| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


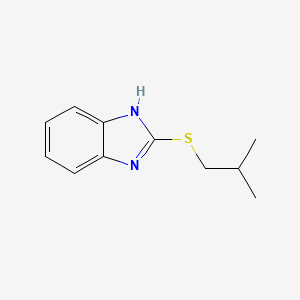


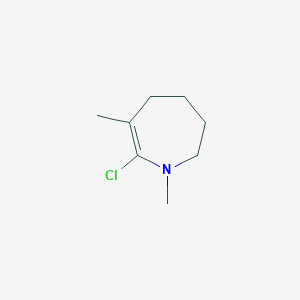
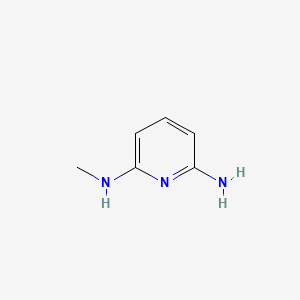
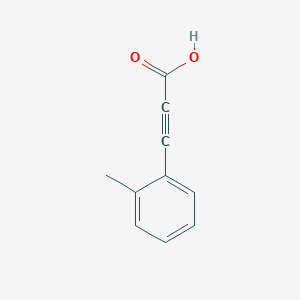
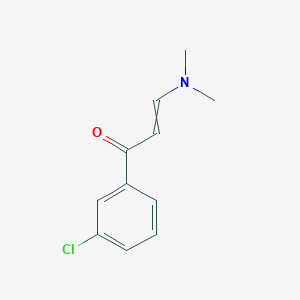
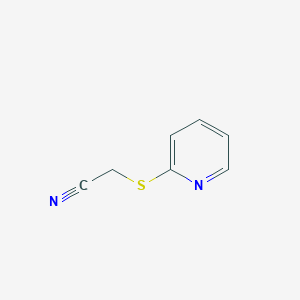
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)

![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)

